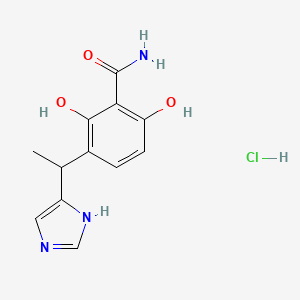
2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride is a complex organic compound that features both hydroxyl and imidazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different imidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyl or imidazole sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the imidazole ring could produce different imidazole derivatives. Substitution reactions can introduce various functional groups into the molecule, potentially altering its chemical and biological properties .
Applications De Recherche Scientifique
2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity, protein-ligand interactions, and cellular processes.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, pharmaceuticals, and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets in biological systems. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dihydroxybenzoic acid: Shares the hydroxyl groups but lacks the imidazole ring.
3-(1H-imidazol-4-yl)propionic acid: Contains the imidazole ring but has different substituents on the benzene ring.
2,6-Dihydroxy-4-(1H-imidazol-4-yl)benzamide: Similar structure but with different positioning of the imidazole ring
Uniqueness
What sets 2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride apart is the specific arrangement of its functional groups, which confer unique chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable subject of study in various scientific fields .
Propriétés
Numéro CAS |
127170-83-6 |
|---|---|
Formule moléculaire |
C12H14ClN3O3 |
Poids moléculaire |
283.71 g/mol |
Nom IUPAC |
2,6-dihydroxy-3-[1-(1H-imidazol-5-yl)ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O3.ClH/c1-6(8-4-14-5-15-8)7-2-3-9(16)10(11(7)17)12(13)18;/h2-6,16-17H,1H3,(H2,13,18)(H,14,15);1H |
Clé InChI |
YQBIICKULIAGEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1)O)C(=O)N)O)C2=CN=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


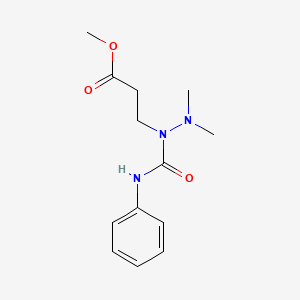




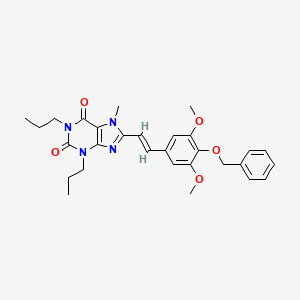
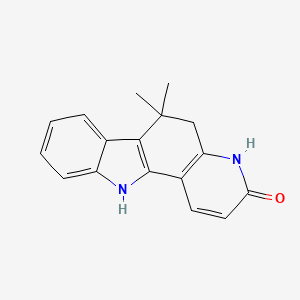
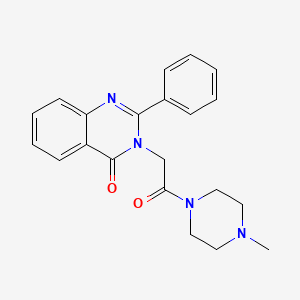
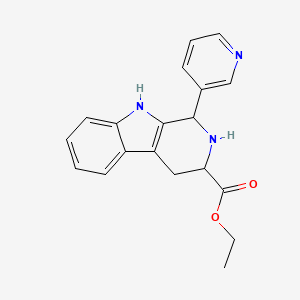

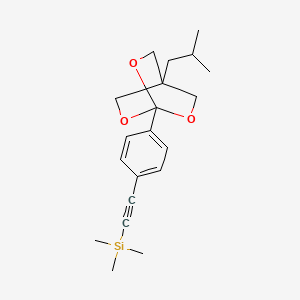

![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)

